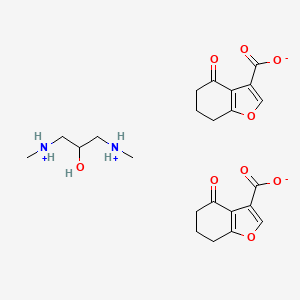

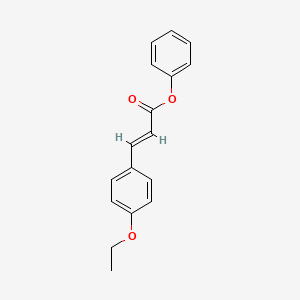

phenyl 3-(4-ethoxyphenyl)acrylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of compounds structurally similar to phenyl 3-(4-ethoxyphenyl)acrylate involves multi-step reactions including Knoevenagel condensation and free radical polymerization techniques. For instance, 2-Ethylhexyl-3-(4-hydroxy-3-methoxyphenyl)acrylate was synthesized from 4-hydroxy-3-methoxybenzaldehyde and diethyl malonate under the catalysis of amino acids, indicating the versatility of synthetic approaches for acrylate derivatives (Zeng Qing-you, 2010).

Molecular Structure Analysis

Molecular structure analysis of acrylate compounds and their derivatives often involves techniques like FT-IR, UV-vis, NMR spectroscopy, and X-ray crystallography. For example, the structural and spectroscopic data of 3-(4-methoxy-phenyl)-2-(4-nitro-phenyl)-acrylonitrile were determined using density functional theory (DFT) and compared with experimental spectroscopy results, highlighting the compound's nonlinear optical material potential (Abdullah M. Asiri et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving acrylate derivatives can yield a variety of products depending on the reactants and conditions. For instance, the reaction of ethyl 3-aryl-2-nitroacrylate with titanium tetrachloride produced 4H-1,2-benzoxazine and hydroxy-arylaldehydes, showcasing the reactivity and versatility of acrylate compounds (S. Hirotani & S. Zen, 1994).

Physical Properties Analysis

The physical properties of acrylate derivatives, including their thermal stability, glass transition temperature, and crystallinity, are critical for their application in materials science. For example, the polymer–metal complexes of poly(3-acetyl-4-hydroxyphenyl acrylate) exhibited higher thermal stability and glass transition temperature than the polymer itself, indicating the impact of metal complexation on physical properties (S. Nanjundan et al., 2004).

Eigenschaften

IUPAC Name |

phenyl (E)-3-(4-ethoxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-2-19-15-11-8-14(9-12-15)10-13-17(18)20-16-6-4-3-5-7-16/h3-13H,2H2,1H3/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDASBLGISAGMD-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=CC(=O)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-chlorobenzyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5677558.png)

![N~3~-[(2-amino-5-pyrimidinyl)methyl]-N~1~,N~1~,N~3~-trimethyl-1,3-piperidinedicarboxamide](/img/structure/B5677567.png)

![3-({4-[(dimethylamino)(3-fluorophenyl)acetyl]-1-piperazinyl}methyl)phenol](/img/structure/B5677578.png)

![2-isobutyl-8-(5-pyrimidinylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5677584.png)

![1'-{[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-5-propyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5677597.png)

![3-[(diethylamino)sulfonyl]-4-methylbenzamide](/img/structure/B5677599.png)

![N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5677600.png)

![2-[(4-methoxyphenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5677606.png)

![3-[5-({[1-(cyclohexylmethyl)-3-piperidinyl]amino}methyl)-3-thienyl]-2-propyn-1-ol](/img/structure/B5677617.png)

![5-[(3-methylphenyl)amino]-5-oxopentanoic acid](/img/structure/B5677644.png)

![3-(1-ethyl-1H-imidazol-2-yl)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B5677651.png)